molecular formula C11H20N2O3 B3325882 1-Tert-butoxycarbonylamino-1-cyclopentanecarboxamide CAS No. 223648-38-2

1-Tert-butoxycarbonylamino-1-cyclopentanecarboxamide

Cat. No. B3325882
CAS RN: 223648-38-2
M. Wt: 228.29 g/mol
InChI Key: ITDQMUWECXSWDH-UHFFFAOYSA-N
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Description

1-Tert-butoxycarbonylamino-1-cyclopentanecarboxamide, also known as 1-(Boc-amino)cyclopentanecarboxylic Acid or N-Boc-cycloleucine, is a chemical compound with the molecular formula C11H19NO4 . It is a white to almost white powder or crystalline solid .


Molecular Structure Analysis

The molecular weight of 1-Tert-butoxycarbonylamino-1-cyclopentanecarboxamide is 229.28 . The compound is solid at 20 degrees Celsius .


Physical And Chemical Properties Analysis

This compound has a melting point range of 131.0 to 135.0 °C . It is soluble in methanol . .

Mechanism of Action

The mechanism of action for this compound is not specified in the available resources. It’s worth noting that the specific mechanism of action would depend on the context in which this compound is used, such as in the synthesis of certain peptides .

properties

IUPAC Name

tert-butyl N-(1-carbamoylcyclopentyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-10(2,3)16-9(15)13-11(8(12)14)6-4-5-7-11/h4-7H2,1-3H3,(H2,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITDQMUWECXSWDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCC1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Tert-butoxycarbonylamino-1-cyclopentanecarboxamide

Synthesis routes and methods

Procedure details

To a solution of N-Boc-1-amino-1-cyclopentane carboxylic acid (518 mg, 2.26 mmol) and HOBt hydrate (416 mg, 2.71 mmol) in DMF (5 mL), EDC (522 mg, 2.71 mmol) was added. After being stirred at room temperature for 1 h, conc. NH4OH (14 N, 0.900 mL, 12.6 mmol) was added. The mixture was stirred for 18 h. Water and EtOAc were added. The organic phase was washed with 5% NaHCO3, dried over Na2SO4, concentrated in vacuo to give tert-butyl 1-carbamoylcyclopentylcarbamate (305 mg).
Quantity
518 mg
Type
reactant
Reaction Step One
Quantity
416 mg
Type
reactant
Reaction Step One
Name
Quantity
522 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
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Quantity
0.9 mL
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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